molecular formula C10H10N2O2 B13576524 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B13576524
M. Wt: 190.20 g/mol
InChI Key: FQEVNOFNICOSDI-UHFFFAOYSA-N
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Description

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their therapeutic properties, particularly in the treatment of anxiety, insomnia, and seizures. This specific compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-diamine with a suitable diketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. One-pot synthesis methods are also explored to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used .

Scientific Research Applications

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its therapeutic effects. Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific methyl substitution at the 8th position, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

8-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C10H10N2O2/c1-6-2-3-7-8(4-6)12-9(13)5-11-10(7)14/h2-4H,5H2,1H3,(H,11,14)(H,12,13)

InChI Key

FQEVNOFNICOSDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NCC(=O)N2

Origin of Product

United States

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